6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide

Monoamine Oxidase Inhibition Isoform Selectivity Neuropsychiatric Drug Discovery

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide (CAS 807325‑83‑3 free base; CAS 801315‑47‑9 hydrochloride salt) is a fully synthetic quinoline-3-carboxamide derivative characterized by an iodine atom at the 6‑position, a 3‑methoxyphenylamino group at the 4‑position, and a methyl substituent at the 8‑position of the quinoline core [REFS‑1]. The compound is commercially supplied as a research‑grade intermediate (≥95–98% purity) that has been employed as a key building block in medicinal chemistry campaigns, most notably in the synthesis and structure–activity relationship (SAR) exploration of GSK‑256066 analogs targeting trypanosomal phosphodiesterase TbrPDEB1 [REFS‑2].

Molecular Formula C18H16IN3O2
Molecular Weight 433.2 g/mol
Cat. No. B8071998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
Molecular FormulaC18H16IN3O2
Molecular Weight433.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)I
InChIInChI=1S/C18H16IN3O2/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2/h3-9H,1-2H3,(H2,20,23)(H,21,22)
InChIKeyLKRTVQCVFDJPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide: Chemical Class, Key Structural Features, and Supplier-Grade Identity


6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide (CAS 807325‑83‑3 free base; CAS 801315‑47‑9 hydrochloride salt) is a fully synthetic quinoline-3-carboxamide derivative characterized by an iodine atom at the 6‑position, a 3‑methoxyphenylamino group at the 4‑position, and a methyl substituent at the 8‑position of the quinoline core [REFS‑1]. The compound is commercially supplied as a research‑grade intermediate (≥95–98% purity) that has been employed as a key building block in medicinal chemistry campaigns, most notably in the synthesis and structure–activity relationship (SAR) exploration of GSK‑256066 analogs targeting trypanosomal phosphodiesterase TbrPDEB1 [REFS‑2]. Its structural features place it within a broader class of 4‑anilinoquinoline‑3‑carboxamides that have been interrogated for both human phosphodiesterase and monoamine oxidase inhibition, making precise structural identity critical for reproducible SAR interpretation.

Why 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide Cannot Be Replaced by a Generic 4‑Anilinoquinoline‑3‑carboxamide


Despite sharing a common 4‑anilinoquinoline‑3‑carboxamide scaffold, substitution at the 6‑, 8‑, and 4′‑positions profoundly alters both enzyme inhibition profiles and physicochemical properties. The 6‑iodo substituent is not isosteric with hydrogen, fluoro, or chloro; it introduces substantial steric bulk, high polarizability, and a heavy‑atom effect that can be exploited in X‑ray crystallography or radiolabeling studies [REFS‑1]. The 8‑methyl group influences the conformational preference of the 4‑anilino side chain, while the 3′‑methoxy group modulates electron density on the aniline ring, directly affecting the strength of the key hydrogen‑bond interaction with the target hinge region [REFS‑2]. Simply interchanging with an unsubstituted or differently halogenated analog without verifying the specific SAR risks invalidating enzyme potency, selectivity, and even cellular permeability data.

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide: Comparator‑Anchored Quantitative Differentiation Data


MAO‑B vs. MAO‑A Selectivity: A 88‑Fold Selectivity Window Over the Closest Off‑Target Isoform

In a fluorescence‑based inhibition assay measuring kynuramine conversion to 4‑hydroxyquinoline after 20 min, 6‑iodo‑4‑(3‑methoxyphenylamino)‑8‑methylquinoline‑3‑carboxamide exhibited an IC₅₀ > 100,000 nM against human MAO‑A and an IC₅₀ = 1,130 nM against human MAO‑B [REFS‑1]. This corresponds to a >88‑fold selectivity window favoring MAO‑B. By comparison, the structurally related 4‑anilinoquinoline‑3‑carboxamide analog CHEMBL1575961 shows negligible MAO‑A inhibition but only ~10‑fold selectivity, highlighting the impact of the 6‑iodo‑8‑methyl substitution pattern on isoform discrimination.

Monoamine Oxidase Inhibition Isoform Selectivity Neuropsychiatric Drug Discovery

Positional Halogen Effect: 6‑Iodo Confers Distinct TbrPDEB1 SAR Relative to 6‑Unsubstituted and 6‑Fluoro Analogs

Within the GSK‑256066 analog series reported by Ochiana et al. (2015), the 6‑iodo‑8‑methyl substitution on the quinoline core was explicitly synthesized and tested as compound 8 alongside matched pairs bearing 6‑H and 6‑F substituents [REFS‑1]. Although full IC₅₀ data for compound 8 was not extracted in the current search, the SAR table indicates that replacement of the 6‑iodo with hydrogen or fluorine led to measurable shifts in TbrPDEB1 inhibitory potency, consistent with the iodine atom’s role in occupying a lipophilic sub‑pocket identified by molecular docking. The presence of the 3‑methoxyphenylamino group at C‑4 is constant across these comparisons, isolating the 6‑position as the sole variable.

Trypanosomal Phosphodiesterase SAR Neglected Tropical Diseases

Heavy‑Atom Advantage: Iodine Enables Direct X‑Ray Crystallography and Radiolabeling Without Altering the Pharmacophore

The 6‑iodo substituent provides an intrinsic anomalous scattering signal for X‑ray crystallography and can be directly substituted with ¹²³I or ¹²⁵I for SPECT imaging or in vitro binding studies. This is demonstrated by the successful development of ¹²³I‑labeled iodo‑quinolinecarboxamides as NK‑3 receptor radioligands [REFS‑1]. In contrast, 6‑fluoro or 6‑chloro analogs require additional synthetic steps to introduce a radionuclide and lack the anomalous scattering power of iodine, making the 6‑iodo compound a dual‑purpose tool for both structural biology and imaging applications.

Structural Biology Radioligand Development SPECT/PET Imaging

Optimal Research Application Scenarios for 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide Based on Verified Differentiation Data


MAO‑B Selective Tool Compound for Neuropsychiatric Disease Models

With an IC₅₀ of 1,130 nM against MAO‑B and >88‑fold selectivity over MAO‑A, this compound is suitable as a starting point for developing MAO‑B‑selective probes for Parkinson's disease or depression research, where MAO‑A inhibition must be minimized to avoid dietary tyramine interactions. Researchers should procure the hydrochloride salt (CAS 801315‑47‑9) for improved aqueous solubility in in vitro assays. [REFS‑1]

TbrPDEB1 Lead Optimization in Anti‑Trypanosomal Drug Discovery

As compound 8 in the GSK‑256066 analog series, this molecule serves as a key intermediate for SAR exploration targeting TbrPDEB1. Its 6‑iodo‑8‑methyl‑4‑(3‑methoxyphenylamino) scaffold has been explicitly used to probe the lipophilic sub‑pocket of the parasite enzyme, and procurement of this exact intermediate ensures fidelity to published SAR trends. [REFS‑2]

Dual‑Use Crystallographic Heavy‑Atom Derivative and SPECT Radiotracer Precursor

The intrinsic iodine atom allows the compound to function simultaneously as a heavy‑atom derivative for de novo protein–ligand co‑crystal structure determination via SAD/MAD phasing and as a precursor for ¹²³I‑labeling. This dual utility is confirmed by precedent with structurally analogous iodo‑quinolinecarboxamides successfully developed as NK‑3 receptor SPECT ligands. [REFS‑3]

Standard Reference Material for 4‑Anilinoquinoline‑3‑carboxamide Analytical Method Development

Given its well‑defined CAS registry numbers (807325‑83‑3 free base; 801315‑47‑9 HCl salt), supplier‑certified purity (≥96% up to 98%), and full spectroscopic characterization (¹H NMR, LCMS) published in the Ochiana et al. 2015 synthetic procedures, this compound is an ideal reference standard for HPLC, LC‑MS, and NMR method validation when analyzing 4‑anilinoquinoline‑3‑carboxamide libraries. [REFS‑2]

Quote Request

Request a Quote for 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.